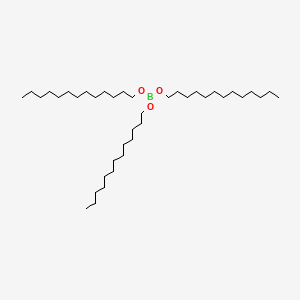

Tris(tridecyl) borate

Description

Tris(carbene)borate ligands are a class of tripodal, anionic ligands featuring three carbene donors coordinated to a central boron atom. These ligands are synthesized via reactions between substituted imidazolium, benzimidazolium, or triazolium salts and boron precursors like Me₃N·BHBr₂ in chlorobenzene, yielding hydroborate dications . Structurally, they adopt a rigid, facially coordinating geometry, enabling precise control over the electronic and steric environment of transition metal centers. Their exceptional tunability arises from variations in carbene donor types (imidazol-2-ylidene, benzimidazol-2-ylidene, or 1,3,4-triazol-2-ylidene) and N-substituents (alkyl, aryl, or cycloalkyl), which modulate both donor strength and steric bulk . These ligands are pivotal in stabilizing low-coordinate and reactive metal complexes, particularly in catalysis and materials science .

Properties

CAS No. |

59720-00-2 |

|---|---|

Molecular Formula |

C39H81BO3 |

Molecular Weight |

608.9 g/mol |

IUPAC Name |

tritridecyl borate |

InChI |

InChI=1S/C39H81BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-41-40(42-38-35-32-29-26-23-20-17-14-11-8-5-2)43-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |

InChI Key |

VDIBRAAMAUQZOL-UHFFFAOYSA-N |

Canonical SMILES |

B(OCCCCCCCCCCCCC)(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(tridecyl) borate can be synthesized through the esterification reaction between boric acid and tridecyl alcohol. The reaction typically involves heating boric acid with tridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Tris(tridecyl) borate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form boric acid and tridecyl alcohol.

Oxidation: The compound can be oxidized under specific conditions to form boron-containing oxidation products.

Substitution: this compound can participate in substitution reactions where the tridecyl groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed

Hydrolysis: Boric acid and tridecyl alcohol.

Oxidation: Boron-containing oxidation products.

Substitution: Substituted borate esters with different functional groups.

Scientific Research Applications

Tris(tridecyl) borate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.

Biology: Investigated for its potential use in biological systems, including as a component in drug delivery systems.

Medicine: Explored for its potential therapeutic applications, particularly in the development of boron-based drugs.

Industry: Utilized as a lubricant additive, plasticizer, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of tris(tridecyl) borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting their function. The boron atom in the compound can also participate in coordination chemistry, forming complexes with other molecules and ions.

Comparison with Similar Compounds

Electronic Donor Strength

Tris(carbene)borates exhibit a broad range of donor strengths, surpassing classical ligands like cyclopentadienyl (Cp) and tris(pyrazolyl)borate (Tp). Key comparisons include:

Key Findings :

- Donor strength follows the order: imidazol-2-ylidene > benzimidazol-2-ylidene > 1,3,4-triazol-2-ylidene .

- Bulky substituents (e.g., tert-butyl) reduce donor strength due to steric hindrance, as evidenced by elongated Ni–C bond lengths .

Steric Properties

Steric impact is quantified via solid angle (G), representing the percentage of a sphere’s surface occluded by the ligand. Comparisons include:

Key Findings :

- Methylcyclohexyl substituents balance steric bulk and metal-center accessibility, stabilizing low-coordinate complexes .

- Tris(phosphino)borates exhibit flexibility, adapting to coordination numbers (e.g., 45.96% G in a 6-coordinate Fe complex) .

Ligand Topology and Flexibility

- Tris(carbene)borates: Rigid, consistent topology across donor types, enabling predictable steric/electronic tuning .

- Tris(pyrazolyl)borates (Tp*): Similar steric profiles to methyl-substituted tris(carbene)borates but weaker donors .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Tris(tridecyl) borate in laboratory settings?

- Methodological Answer : this compound can be synthesized via esterification of boric acid with tridecyl alcohol under acidic catalysis. Azeotropic distillation is recommended to remove water and drive the reaction to completion. Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product from unreacted alcohol and byproducts. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) should confirm purity, as demonstrated in analogous borate ester syntheses .

Q. How should this compound be handled to ensure stability and minimize hazards during experiments?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Use gloveboxes or fume hoods with appropriate PPE (nitrile gloves, safety goggles) to avoid dermal/ocular exposure. Avoid aqueous environments, as borate esters hydrolyze readily in the presence of moisture . Stability tests under varying temperatures (e.g., 4°C to 40°C) can establish optimal storage conditions.

Q. Which spectroscopic or chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C NMR) is critical for structural confirmation, with ¹¹B NMR peaks typically appearing at 18–22 ppm for trigonal borate esters. Fourier-transform infrared spectroscopy (FTIR) can identify B-O-C stretching vibrations (~1300–1400 cm⁻¹). For quantitative analysis, GC-MS with non-polar columns (e.g., DB-5) provides high resolution for trace impurities .

Advanced Research Questions

Q. How does the choice of buffer system influence this compound’s reactivity in enzymatic or catalytic studies?

- Methodological Answer : Borate esters interact with buffer ions, potentially forming complexes that alter reactivity. For example, in Tris-based buffers (pH 8–9), cationic Tris ions may compete with borate esters for binding sites on enzymes or catalysts, reducing activity. In contrast, borate buffers (pH 8–10) can stabilize borate esters via ion-pair interactions but may form unwanted complexes with polyols or sugars. Pre-experiment titration or conductivity measurements are advised to assess ionic interference .

Q. What experimental designs are suitable for probing this compound’s role in stabilizing low-valent metal complexes?

- Methodological Answer : this compound can act as a sterically demanding ligand in coordination chemistry. Design experiments using metal precursors (e.g., Mn(II), Co(II)) under inert atmospheres. Monitor ligand exchange via cyclic voltammetry or X-ray crystallography. Compare stability constants (log β) with other ligands (e.g., tris(pyrazolyl)borate) to quantify electronic effects. Computational modeling (DFT) can predict binding geometries .

Q. How can researchers resolve contradictions in data arising from this compound’s interactions with biomolecules?

- Methodological Answer : Contradictions often stem from buffer-specific artifacts. For example, in formaldehyde biosensors, Tris buffers mask analyte detection by reacting with formaldehyde, whereas borate buffers enhance sensitivity. To resolve such issues, conduct parallel experiments in multiple buffer systems (e.g., Tris, phosphate, HEPES) and use control studies with borate-free conditions. Statistical tools like ANOVA can identify significant variances .

Q. What strategies optimize the use of this compound in atomic layer deposition (ALD) for thin-film growth?

- Methodological Answer : In ALD, this compound’s volatility and thermal stability are critical. Optimize precursor sublimation temperatures using thermogravimetric analysis (TGA). Pair with ozone or water as co-reactants for oxide film growth. Monitor film composition via X-ray photoelectron spectroscopy (XPS) and crystallinity via grazing-incidence XRD. Compare growth rates with smaller borate esters (e.g., trimethyl borate) to assess steric effects .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.